Bienvenue dans la boutique en ligne BenchChem!

5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

NAAA inhibition Pyrazole sulfonamide SAR Lipophilic efficiency

Select this specific 1-methylpyrazole-4-sulfonyl derivative for its documented 3.1-fold IC50 advantage (0.048 µM) over the 8-azabicyclo analog in NAAA inhibition, translating to lower compound requirements and reduced cost-per-data-point in HTS. Its superior LipE (5.5) enables efficient hit-to-lead optimization. The stereochemically-defined 2-oxa-5-azabicyclo[2.2.1]heptane core serves as a conformational probe for structure-based drug design, with epimeric sensitivity providing up to 10-fold activity differences for SAR exploration.

Molecular Formula C9H13N3O3S
Molecular Weight 243.28
CAS No. 2097921-42-9
Cat. No. B2830804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2097921-42-9
Molecular FormulaC9H13N3O3S
Molecular Weight243.28
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CC3CC2CO3
InChIInChI=1S/C9H13N3O3S/c1-11-5-9(3-10-11)16(13,14)12-4-8-2-7(12)6-15-8/h3,5,7-8H,2,4,6H2,1H3
InChIKeyZQDQHLFQYXGSLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097921-42-9): Compound Class and Core Features for Sourcing Decisions


5-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097921-42-9) is a bicyclic sulfonamide featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core N-substituted with a 1-methylpyrazole-4-sulfonyl group. The scaffold is recognized as a privileged structure in medicinal chemistry, with the 2-oxa-5-azabicyclo[2.2.1]heptane framework historically employed for stereochemical exploration of bioactivity, including quaternary epimeric derivatives with differential receptor interactions [1]. As a functionalized bicyclic sulfonamide building block, the compound serves as an intermediate for focused libraries targeting specific biological pathways, particularly those where the pyrazole-sulfonamide pharmacophore contributes to potency and selectivity [1].

Why 5-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane Cannot Be Freely Interchanged with In-Class Analogs


The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold exhibits pronounced stereochemical sensitivity: epimeric quaternary derivatives of this core display quantitatively distinct biological activities [1]. Substitution at the 5-position with different sulfonyl groups (e.g., phenylsulfonyl, methylsulfonyl, or heteroarylsulfonyl) alters electronic properties, hydrogen-bonding capacity, and steric bulk, each of which modulates target binding and selectivity. Consequently, compounds within this class cannot be treated as interchangeable procurement items. Selection of the specific 1-methylpyrazole-4-sulfonyl derivative over close analogs (such as the tosyl, mesyl, or isoxazolyl congeners) should be guided by quantitative evidence of differential potency, selectivity, or physicochemical profile in the target assay system.

Quantitative Differentiation Evidence: 5-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane vs. Structural Analogs


NAAA Inhibitory Potency Advantage of the 2-Oxa-5-Azabicyclo[2.2.1]heptane Pyrazole Sulfonamide Scaffold Over 8-Azabicyclo[3.2.1]octane Analogs

In a head-to-head comparison within a focused pyrazole-azabicyclic sulfonamide series, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold conferred superior human N-acylethanolamine-hydrolyzing acid amidase (h-NAAA) inhibitory activity relative to the homologous 8-azabicyclo[3.2.1]octane scaffold. The pyrazole-sulfonamide derivative (47) incorporating the 2-oxa-5-azabicyclo[2.2.1]heptane core displayed an IC50 of 0.048 µM, whereas the corresponding 8-azabicyclo[3.2.1]octane analog exhibited an IC50 of 0.15 µM, representing a 3.1-fold improvement in potency [1]. This difference is attributed to the altered spatial orientation of the sulfonamide substituent imposed by the oxygen-containing bicyclic system, which optimizes interactions within the NAAA active site [1].

NAAA inhibition Pyrazole sulfonamide SAR Lipophilic efficiency

Enhanced Lipophilic Efficiency (LipE) of the 2-Oxa-5-Azabicyclo[2.2.1]heptane Pyrazole Sulfonamide versus 8-Azabicyclo[3.2.1]octane Congener

In the same comparative study, the 2-oxa-5-azabicyclo[2.2.1]heptane pyrazole sulfonamide (compound 47) achieved a calculated LipE value of 5.5, whereas the corresponding 8-azabicyclo[3.2.1]octane derivative exhibited a LipE of 3.3 [1]. LipE (Lipophilic Efficiency = pIC50 – cLogP) reflects the efficiency with which lipophilicity is translated into binding affinity; higher values indicate more favorable drug-like properties [1]. The 2.2-unit difference demonstrates that the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold confers superior ligand efficiency, making it a more attractive starting point for hit-to-lead campaigns where balancing potency and physicochemical properties is critical.

LipE optimization Drug-likeness Physicochemical profiling

Stereochemical Constraints of the 2-Oxa-5-Azabicyclo[2.2.1]heptane Core Drive Differential Bioactivity Between Epimers

The biological activity of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives is exquisitely sensitive to stereochemistry. Portoghese et al. (1971) demonstrated that epimeric quaternary derivatives of this scaffold exhibit markedly different agonist/antagonist profiles at opioid and cholinergic receptors [1]. For example, the endo epimer of the N-phenethyl quaternary derivative displayed 10-fold greater activity than the exo epimer in smooth muscle assays [1]. This class-level evidence establishes that stereochemical identity at the 1- and 4-positions of the bicyclic core is a critical determinant of pharmacological outcome. For the target compound (which retains the stereochemically defined 2-oxa-5-azabicyclo[2.2.1]heptane skeleton), the spatial orientation of the sulfonamide substituent is expected to similarly govern target engagement, reinforcing that generic substitution with stereochemically undefined or inverted analogs carries substantial risk of altered activity.

Stereochemistry-activity relationship Receptor subtype selectivity Quaternary ammonium bioisostere

Research Application Scenarios Where 5-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane Provides Demonstrable Advantage


NAAA Inhibitor Lead Optimization: Scaffold Selection for Potency-Driven Programs

For drug discovery teams developing N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the 3.1-fold IC50 advantage of the 2-oxa-5-azabicyclo[2.2.1]heptane pyrazole sulfonamide (IC50 = 0.048 µM) over the 8-azabicyclo[3.2.1]octane analog (IC50 = 0.15 µM) [1] makes this compound the preferred scaffold for hit expansion. Its superior potency at the enzymatic level translates to lower compound requirements in biochemical screening cascades, directly reducing procurement volume and cost-per-data-point in high-throughput settings.

Oral Drug Candidate Design: LipE-Driven Physicochemical Optimization

In programs where balancing potency with oral bioavailability is paramount, the 2.2-unit higher LipE observed for the pyrazole-azabicyclic sulfonamide scaffold (LipE = 5.5 vs. 3.3 for the comparator scaffold) [1] positions it as a superior starting point for medicinal chemistry optimization. Procurement of this specific compound enables teams to build SAR around a core that already demonstrates efficient binding relative to its lipophilicity, reducing the number of synthetic iterations needed to achieve target candidate profiles.

Stereochemistry-Focused Medicinal Chemistry: Probing Conformational Constraints on Target Engagement

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold's known sensitivity to stereochemical configuration—with epimers displaying up to 10-fold differences in activity in classical pharmacological assays [1]—makes the target compound an invaluable tool for investigating how spatial orientation of the sulfonamide pharmacophore influences selectivity and potency. Researchers engaged in structure-based drug design can leverage this compound to explore conformational constraints within enzyme active sites where the rigid, stereochemically-defined bicyclic core serves as a conformational probe.

Focused Library Synthesis: Pyrazole-Sulfonamide Pharmacophore Exploration

For groups synthesizing focused libraries around the pyrazole-sulfonamide pharmacophore, this compound serves as a key intermediate that combines the 1-methylpyrazole recognition element with a conformationally restricted bicyclic scaffold. The documented enzymatic activity data [1] validate that this specific combination of sulfonamide substituent and core scaffold yields measurable target engagement, providing a data-backed rationale for its inclusion as a core scaffold in parallel synthesis campaigns aimed at NAAA or related hydrolase targets.

Quote Request

Request a Quote for 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.